2-Amino-3-iodobenzoic acid physical and chemical properties
2-Amino-3-iodobenzoic acid physical and chemical properties
An In-depth Technical Guide to 2-Amino-3-iodobenzoic Acid
Introduction: Unveiling a Key Synthetic Building Block
2-Amino-3-iodobenzoic acid (CAS No. 20776-55-0) is a halogenated aromatic carboxylic acid, a member of the versatile aminobenzoic acid family.[1] Its structure, featuring an amino group (-NH2), a carboxylic acid group (-COOH), and an iodine atom (-I) on a benzene ring, imparts a unique combination of reactivity and functionality.[2] This trifunctional nature makes it a highly valuable intermediate and building block in organic synthesis. Researchers and drug development professionals utilize this compound as a scaffold to construct more complex molecules with specific biological activities, particularly in the fields of medicinal chemistry and materials science.[1][3] Its strategic placement of functional groups allows for regioselective modifications, providing a reliable pathway to novel pharmaceutical agents and functional materials.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of 2-Amino-3-iodobenzoic acid dictate its behavior in various solvents and reaction conditions. Understanding these properties is paramount for its effective application in experimental design, from selecting appropriate solvents for a reaction to devising purification strategies.
Table 1: Key Physicochemical Properties of 2-Amino-3-iodobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 20776-55-0 | [2] |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Appearance | White crystalline solid | [ChemBK] |
| Melting Point | 137 °C to 179 °C (range reported) | [ChemBK] |
| Boiling Point | 366.5 °C (Predicted) | [ChemBK] |
| Density | 2.082 g/cm³ (Predicted) | [ChemBK] |
| Solubility | Almost insoluble in water; Soluble in alcohol, esters, and ethers. | [ChemBK] |
| pKa | ~3-5 (Predicted for carboxylic acid group) | [Various] |
Note: Some properties, such as boiling point and density, are predicted values derived from computational models.
The wide reported range for the melting point suggests that it may be sensitive to purity. In practice, a melting point determination is a crucial first step in assessing the purity of a newly acquired or synthesized batch. Its poor solubility in water and good solubility in organic solvents like ethanol are characteristic of substituted benzoic acids, a critical consideration for reaction setup and workup procedures. [ChemBK]
Molecular Structure and Spectral Characterization
The identity and purity of 2-Amino-3-iodobenzoic acid are unequivocally confirmed through spectroscopic methods. While a comprehensive public database of spectra for this specific isomer is limited, its spectral characteristics can be reliably predicted based on its functional groups and by comparison with closely related analogs.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns would confirm the 1,2,3-substitution pattern. A broad singlet corresponding to the two protons of the amino group (-NH₂) would typically appear between 4-6 ppm (in DMSO-d₆), and a highly deshielded, often broad, singlet for the carboxylic acid proton (-COOH) would be observed above 10 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The signal for the carboxyl carbon (-COOH) would be the most downfield (typically >165 ppm). The carbon atom attached to the iodine (C-I) would show a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect.
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IR (Infrared) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include:
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A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.
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N-H stretching vibrations from the primary amine, usually seen as two distinct peaks in the 3300-3500 cm⁻¹ range.
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A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1680-1710 cm⁻¹.
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C-N and C-I stretching vibrations at lower wavenumbers.
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Synthesis and Chemical Reactivity
The synthesis and reactivity of 2-Amino-3-iodobenzoic acid are governed by the interplay of its three functional groups.
Core Synthetic Pathway: The Sandmeyer Reaction
The conceptual workflow for synthesizing an iodo-aminobenzoic acid generally follows these steps:
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Diazotization: The starting material, an aminobenzoic acid, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[5] This converts the primary amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
Reactivity and Application Logic
The utility of 2-Amino-3-iodobenzoic acid in drug development stems from the distinct reactivity of each functional group:
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Carboxylic Acid Group: This group can readily undergo esterification or amidation, allowing for the attachment of various side chains to modulate properties like solubility, cell permeability, and target binding.[1]
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Amino Group: The amino group is a key nucleophile and can be acylated, alkylated, or used as a handle for forming heterocyclic rings—a common motif in many drug molecules.
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Iodine Atom: The C-I bond is the most versatile site for carbon-carbon bond formation. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of complex aryl, vinyl, or alkynyl groups, enabling the construction of intricate molecular architectures required for potent and selective drug candidates.
Safety and Handling
As a laboratory chemical, 2-Amino-3-iodobenzoic acid must be handled with appropriate precautions. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Recommended Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
2-Amino-3-iodobenzoic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physical properties, combined with the predictable and versatile reactivity of its amino, carboxyl, and iodo functionalities, provide a robust platform for synthetic innovation. From serving as the foundational core of new pharmaceutical agents to enabling the creation of novel functional materials, its importance as a key synthetic intermediate is firmly established. Mastery of its properties and reactivity is essential for any researcher aiming to design and construct the complex molecules that will drive future scientific advancements.
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